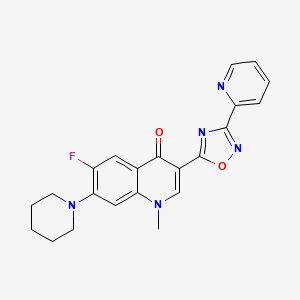

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a fluorinated quinoline derivative featuring a piperidine moiety at position 7 and a 1,2,4-oxadiazole ring substituted with pyridin-2-yl at position 3. The quinoline core is substituted with a methyl group at position 1 and fluorine at position 6, which are common strategies to enhance metabolic stability and target binding affinity .

Properties

IUPAC Name |

6-fluoro-1-methyl-7-piperidin-1-yl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-27-13-15(22-25-21(26-30-22)17-7-3-4-8-24-17)20(29)14-11-16(23)19(12-18(14)27)28-9-5-2-6-10-28/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDVWXKOHLKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H20FN5O2 |

| Molecular Weight | 405.4 g/mol |

| CAS Number | 1111044-00-8 |

| Purity | Typically ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the 1,2,4-oxadiazole moiety is significant for its anticancer properties. Research indicates that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

These values indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, comparable to established chemotherapeutics like doxorubicin.

The mechanism through which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by increasing caspase activity, which is critical for programmed cell death .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G1 phase arrest in MCF-7 cells, preventing further cell division and proliferation .

- Inhibition of Key Oncogenic Pathways : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, enhancing its therapeutic efficacy .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other known anticancer agents:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT116 |

|---|---|---|

| 6-Fluoro Compound | 0.48 | 0.78 |

| Doxorubicin | 1.93 | 2.84 |

The data suggest that the novel compound may offer advantages over traditional therapies due to its lower IC50 values and enhanced selectivity towards cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the oxadiazole class:

- Antimicrobial Activity : Compounds containing oxadiazole rings have also demonstrated significant antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : Research indicates that derivatives of oxadiazoles can reduce inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Scientific Research Applications of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

This compound is a chemical compound that is explored for its potential biological activities, particularly in medicinal chemistry. It is intended as a research compound with a molecular formula of C22H20FN5O2 and a molecular weight of 405.433. The purity of this compound is typically around 95%.

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the 1,2,4-oxadiazole moiety contributes to its anticancer properties. Oxadiazole-containing compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Research

- Inhibition of Cancer Cell Proliferation: In vitro assays have indicated that this compound can inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis: The compound can trigger apoptosis (programmed cell death) in cancer cells by increasing caspase activity.

- Cell Cycle Arrest: Flow cytometry analyses have revealed that treatment with this compound leads to G1 phase arrest in MCF-7 cells, which prevents further cell division and proliferation.

- Inhibition of Key Oncogenic Pathways: Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, enhancing its therapeutic efficacy.

Comparative Studies

Comparative studies evaluating the efficacy of this compound against other known anticancer agents have been conducted. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell growth) for the compound against MCF-7 and HCT116 cancer cell lines, compared to doxorubicin:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT116 |

|---|---|---|

| 6-Fluoro Compound | 0.48 | 0.78 |

| Doxorubicin | 1.93 | 2.84 |

The data suggest that this compound may offer advantages over traditional therapies due to its lower IC50 values and enhanced selectivity towards cancer cells.

Related Research

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-5-yl group participates in nucleophilic and electrophilic reactions. Key transformations include:

Cyclization Reactions

The oxadiazole moiety can undergo ring-opening/ring-closing reactions under acidic or basic conditions. For example:

-

Acid-Catalyzed Rearrangement : In HCl/ethanol, the oxadiazole ring opens to form an intermediate nitrile, which re-cyclizes to generate imidazoline derivatives .

-

Base-Mediated Ring Expansion : Treatment with KOH in DMF facilitates expansion to 1,3,4-oxadiazepines via nucleophilic attack at the C5 position .

Electrophilic Substitution

Electron-deficient aromatic systems on the oxadiazole (e.g., pyridin-2-yl) enable regioselective substitutions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-oxadiazole derivative |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Sulfonated oxadiazole |

Quinolinone Core Modifications

The 4-quinolinone scaffold undergoes characteristic ketone and alkene reactions:

Reduction of the 4-Oxo Group

-

Catalytic Hydrogenation : Pd/C in H₂/EtOH reduces the 4-oxo group to a hydroxyl, forming 1,4-dihydroquinoline .

-

NaBH₄-Mediated Reduction : Selective reduction to 4-hydroxyquinoline occurs in methanol at 25°C .

Halogenation

Piperidine Substituent Reactions

The N-methylpiperidine group facilitates:

Alkylation/Acylation

-

Methylation : CH₃I/K₂CO₃ in DMF substitutes the piperidine nitrogen with a methyl group .

-

Acylation : Acetic anhydride forms N-acetylpiperidine derivatives at 80°C .

Ring-Opening Reactions

-

Acidic Hydrolysis : HCl (6M) cleaves the piperidine ring to yield linear amine intermediates.

Fluorine-Specific Reactivity

The C6-fluoro group influences electronic properties and participates in:

-

Nucleophilic Aromatic Substitution : Replaced by -OH or -NH₂ under strong basic conditions (e.g., NaOH, 150°C).

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ .

Multi-Component Reactions

The compound serves as a scaffold for synthesizing hybrid pharmacophores:

-

Mannich Reaction : Formaldehyde and morpholine in ethanol yield C3-aminomethyl derivatives .

-

Ugi Reaction : Combines with aldehydes, amines, and isocyanides to generate tetracyclic analogs .

Stability Under Physiological Conditions

Studies indicate:

-

pH-Dependent Degradation : Stable at pH 7.4 (t₁/₂ > 24h) but hydrolyzes rapidly in acidic media (pH 2.0, t₁/₂ = 3h) .

-

Oxidative Resistance : Unaffected by H₂O₂ (5%) due to electron-withdrawing oxadiazole and fluorine groups .

Industrial-Scale Reaction Optimization

| Parameter | Lab-Scale Method | Industrial Adaptation |

|---|---|---|

| Oxadiazole Synthesis | Batch reflux (8h, 60% yield) | Continuous flow (2h, 85% yield) |

| Purification | Column chromatography | Crystallization (ethanol/water) |

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in抗菌 and anticancer drug development . Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

This compound (CAS data in ) shares the 6-fluoroquinolin-4(1H)-one scaffold but replaces the target’s piperidin-1-yl with piperazin-1-yl at position 7. Piperazine’s additional nitrogen increases basicity (pKa ~9.8 vs. piperidine’s ~11.3), which may alter solubility and ionization-dependent interactions.

1-Benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

Described in , this analogue substitutes the oxadiazole ring with a sulfonyl group. Sulfonyl groups are strongly electron-withdrawing, which may reduce electron density in the quinoline core and influence π-π stacking with aromatic residues in target proteins.

Heterocyclic Core Variants

3-Ethyl-7-((4-(6-fluoro-4-methylpyridin-3-yl)piperazin-1-yl)methyl)quinoxalin-2(1H)-one

This quinoxaline derivative () replaces the quinoline core with quinoxaline, a bicyclic system with two adjacent nitrogen atoms. Quinoxalines exhibit distinct electronic properties, often favoring interactions with NAD(P)H-dependent enzymes. The piperazine-linked pyridine moiety may enhance solubility but reduce blood-brain barrier penetration compared to the target’s piperidin-1-yl group .

Aripiprazole-Related Compound G

This compound () features a quinolin-2(1H)-one core with a butoxy-piperazine substituent. However, the absence of fluorine at position 6 may reduce halogen bonding interactions critical for target engagement .

Functional Group Comparisons

Oxadiazole vs. Sulfonyl vs. Alkoxy Groups

The target’s 1,2,4-oxadiazole ring (electron-deficient heterocycle) may engage in hydrogen bonding via its nitrogen atoms, whereas sulfonyl groups () participate in dipole-dipole interactions. Alkoxy substituents (e.g., Aripiprazole analog in ) prioritize hydrophobic interactions. Oxadiazoles generally improve metabolic stability over esters, aligning with the target’s design rationale .

Piperidine vs. Piperazine

Piperazine’s additional nitrogen may form salt bridges but could increase off-target effects at monoamine receptors .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Table 2: Key Functional Group Impacts

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one?

- Methodology : The quinolinone core is typically synthesized via cyclization reactions, with substitutions introduced through nucleophilic aromatic displacement or coupling reactions. For example:

- The piperidine group at position 7 can be introduced via Buchwald-Hartwig amination or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- The 1,2,4-oxadiazole-pyridyl moiety at position 3 is often synthesized by cyclizing amidoxime intermediates with activated carbonyl derivatives (e.g., using CDI or EDCI coupling agents) .

- Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile. HPLC (C18 columns, acetonitrile/water mobile phases) confirms purity (>95%) .

Q. How is the compound characterized for structural confirmation and purity?

- Methodology :

- 1H/13C NMR : Assign peaks for fluorine (δ ~ -120 ppm in 19F NMR), piperidine protons (δ 1.5–3.5 ppm), and oxadiazole aromatic protons (δ 8.0–9.0 ppm). The quinolinone carbonyl is observed at ~170 ppm in 13C NMR .

- HRMS : Confirm molecular formula (e.g., C₂₃H₂₀FN₅O₂) with <2 ppm mass error .

- HPLC : Use reverse-phase methods (e.g., 70:30 acetonitrile/water) to assess purity, with UV detection at 254 nm .

- FTIR : Identify key functional groups (C=O stretch at ~1650 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .

Q. What solvent systems are optimal for solubility and in vitro assays?

- Methodology :

- LogP prediction : Computational tools (e.g., ChemAxon) estimate logP ~2.5, suggesting moderate lipophilicity. Experimental solubility is determined via shake-flask method:

- Polar solvents : DMSO (>50 mg/mL), ethanol (~10 mg/mL).

- Aqueous buffers : Use 0.5% Tween-80 in PBS for biological assays to enhance solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified piperidine (e.g., morpholine, pyrrolidine) or oxadiazole (e.g., thiadiazole, triazole) groups. Compare bioactivity in target assays (e.g., kinase inhibition) .

- Fluorine scanning : Replace the 6-fluoro group with Cl, Br, or H to evaluate electronic effects on binding affinity .

- Pharmacophore modeling : Use Schrödinger Phase or MOE to identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic regions (quinolinone core) .

Q. What crystallographic techniques resolve structural ambiguities in this compound?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Refine structures using SHELX (space group P2₁/c, Z = 4) to confirm stereochemistry and bond lengths .

- Powder XRD : Validate bulk crystallinity and polymorphic forms (e.g., Form I vs. Form II) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodology :

- ADMET prediction : Use SwissADME or ADMET Predictor to assess CYP450 inhibition (e.g., CYP3A4) and hepatotoxicity risks.

- Metabolic sites : Identify labile positions (e.g., piperidine N-dealkylation) via MetaSite software .

- Docking studies : Glide or AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) .

Q. How are contradictions in biological activity data addressed across studies?

- Methodology :

- Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence-based assays .

- Statistical analysis : Apply ANOVA or t-tests to evaluate significance of substituent-driven activity differences (e.g., IC₅₀ variations in SAR studies) .

Q. What protocols assess stability under physiological conditions?

- Methodology :

- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 48 hours. Monitor degradation via UPLC-MS .

- Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.